N-(7,8-Dihydro-1-naphthalenyl)acetamide
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Overview
Description
N-(7,8-Dihydro-1-naphthalenyl)acetamide is an organic compound with the molecular formula C12H13NO. It is a derivative of acetamide and naphthalene, characterized by the presence of a naphthalene ring system attached to an acetamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-Dihydro-1-naphthalenyl)acetamide typically involves the reaction of 1-naphthylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-naphthylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as pyridine, at a temperature range of 50-60°C.
Procedure: 1-naphthylamine is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7,8-Dihydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-(7,8-Dihydro-1-naphthalenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7,8-Dihydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-1-Naphthylacetamide: Similar in structure but lacks the dihydro modification.
N-Acetyl-1-naphthylamine: Another derivative with a different substitution pattern on the naphthalene ring.
1-Acetamidonaphthalene: A closely related compound with similar chemical properties.
Uniqueness
N-(7,8-Dihydro-1-naphthalenyl)acetamide is unique due to the presence of the dihydro modification on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthalene derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(7,8-dihydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2,4-6,8H,3,7H2,1H3,(H,13,14) |
InChI Key |
BPXFZIFMISLDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCC=C2 |
Origin of Product |
United States |
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